molecular formula C7H13BrO B2688769 1-Bromo-3-(propan-2-yloxy)cyclobutane CAS No. 1909287-77-9

1-Bromo-3-(propan-2-yloxy)cyclobutane

Cat. No.: B2688769
CAS No.: 1909287-77-9
M. Wt: 193.084
InChI Key: PUUNSDZYLLOLQK-LJGSYFOKSA-N
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Description

1-Bromo-3-(propan-2-yloxy)cyclobutane is an organic compound with the molecular formula C₇H₁₃BrO. It is a brominated cyclobutane derivative, where a bromine atom is attached to the first carbon of the cyclobutane ring, and a propan-2-yloxy group is attached to the third carbon. This compound is of interest in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(propan-2-yloxy)cyclobutane can be synthesized through a multi-step process involving the bromination of cyclobutane derivatives and subsequent etherification reactions. One common method involves the following steps:

    Bromination: Cyclobutane is brominated using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 1-bromocyclobutane.

    Etherification: The 1-bromocyclobutane is then reacted with isopropanol in the presence of a base such as potassium carbonate (K₂CO₃) to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(propan-2-yloxy)cyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The propan-2-yloxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

1-Bromo-3-(propan-2-yloxy)cyclobutane is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(propan-2-yloxy)cyclobutane involves its reactivity as a brominated compound and an ether. The bromine atom can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can undergo oxidation or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Bromo-3-phenylpropane: A brominated compound with a phenyl group instead of a propan-2-yloxy group.

    1-Bromo-2-isopropoxybenzene: A brominated compound with an isopropoxy group attached to a benzene ring.

Comparison: 1-Bromo-3-(propan-2-yloxy)cyclobutane is unique due to its cyclobutane ring structure and the presence of both a bromine atom and a propan-2-yloxy group. This combination of functional groups allows for diverse reactivity and applications in organic synthesis and research. In contrast, similar compounds like 1-Bromo-3-phenylpropane and 1-Bromo-2-isopropoxybenzene have different structural features and reactivity profiles, making them suitable for different applications.

Properties

IUPAC Name

1-bromo-3-propan-2-yloxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUNSDZYLLOLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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